2,4,6-Tris(benzyloxy)benzaldehyde
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Overview
Description
2,4,6-Tris(benzyloxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of three benzyloxy groups attached to the benzene ring at positions 2, 4, and 6, with an aldehyde group at position 1. This compound is known for its stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Tris(benzyloxy)benzaldehyde can be synthesized through the reaction of 2,4,6-trihydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(benzyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an organic solvent.
Major Products Formed
Oxidation: 2,4,6-Tris(benzyloxy)benzoic acid.
Reduction: 2,4,6-Tris(benzyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,4,6-Tris(benzyloxy)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Tris(benzyloxy)benzaldehyde involves its ability to undergo various chemical transformations. The benzyloxy groups provide steric hindrance and electronic effects that influence the reactivity of the aldehyde group. This compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxybenzaldehyde: Similar structure but with only one benzyloxy group.
4-Benzyloxybenzaldehyde: Isomer with the benzyloxy group at the para position.
3,4-Dibenzyloxybenzaldehyde: Contains two benzyloxy groups at positions 3 and 4.
Uniqueness
2,4,6-Tris(benzyloxy)benzaldehyde is unique due to the presence of three benzyloxy groups, which provide enhanced stability and reactivity compared to its mono- and di-substituted counterparts. This makes it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
135351-89-2 |
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Molecular Formula |
C28H24O4 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2,4,6-tris(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C28H24O4/c29-18-26-27(31-20-23-12-6-2-7-13-23)16-25(30-19-22-10-4-1-5-11-22)17-28(26)32-21-24-14-8-3-9-15-24/h1-18H,19-21H2 |
InChI Key |
ROMAJIADALKFCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)OCC3=CC=CC=C3)C=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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